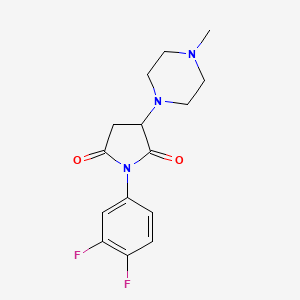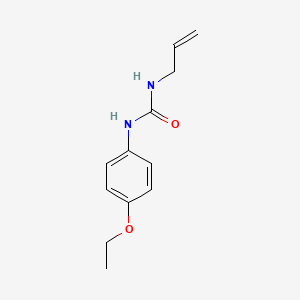
N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide, also known as ADIBS, is a chemical compound that has been the subject of extensive scientific research in recent years. It is a sulfonamide-based compound that has been shown to have a range of potential applications in the fields of medicine and biology.
Mécanisme D'action
The exact mechanism of action of N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes such as DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation, which is why it has potential as an anticancer agent.
Biochemical and Physiological Effects:
N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for an anticancer agent. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide is its potential as an anticancer agent. It has been shown to be effective against a range of cancer cell lines, and it has the potential to be developed into a new class of anticancer drugs. However, one of the limitations of N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.
Orientations Futures
There are several future directions for research on N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide. One area of research could focus on elucidating its mechanism of action, which would help to optimize its efficacy as an anticancer agent. Additionally, research could focus on developing new synthetic methods for N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide that are more efficient and cost-effective. Finally, research could focus on developing new derivatives of N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide that have improved efficacy and fewer side effects.
Applications De Recherche Scientifique
N-allyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzenesulfonamide has been shown to have a range of potential applications in the fields of medicine and biology. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent, as well as for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-12-19-24(22,23)16-9-7-15(8-10-16)18(21)20-13-11-14-5-3-4-6-17(14)20/h2-10,19H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHKZYDQJRUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-tert-butyl-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664879.png)
![4-[(4-chlorobenzyl)oxy]-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B4664880.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4664895.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}acetohydrazide](/img/structure/B4664904.png)



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)
![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)
![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)

![3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4664988.png)